molecular formula C16H22N4O3 B2619231 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941910-12-9

6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2619231
CAS No.: 941910-12-9
M. Wt: 318.377
InChI Key: FXSFABHRPPWWCP-UHFFFAOYSA-N
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Description

6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethyl, dimethyl, and tetrahydrofuran-2-yl groups. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine

Uniqueness

6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(oxolan-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-10-8-18-14-12(15(21)20(3)16(22)19(14)2)13(10)17-9-11-6-5-7-23-11/h8,11H,4-7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSFABHRPPWWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3CCCO3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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